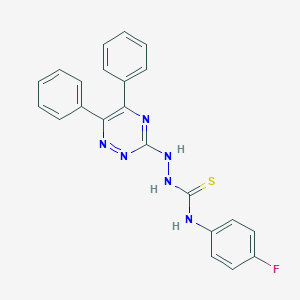![molecular formula C22H18ClN9 B292733 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone](/img/structure/B292733.png)
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its properties have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound works by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. This compound has also been found to inhibit the growth and proliferation of bacteria, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone in lab experiments is its potential applications in various fields of scientific research. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone. One of the future directions is the development of novel cancer therapeutics based on this compound. Another future direction is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-chlorobenzylamine with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to yield the final product.
Aplicaciones Científicas De Investigación
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have anticancer properties and has been used in the development of novel cancer therapeutics. This compound has also been found to have antimicrobial properties and has been used in the development of new antibiotics.
Propiedades
Fórmula molecular |
C22H18ClN9 |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-N-[(E)-(3-methyl-1-phenylpyrazol-4-yl)methylideneamino]triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C22H18ClN9/c1-15-17(13-31(29-15)18-8-3-2-4-9-18)11-26-28-21-20-22(25-14-24-21)32(30-27-20)12-16-7-5-6-10-19(16)23/h2-11,13-14H,12H2,1H3,(H,24,25,28)/b26-11+ |
Clave InChI |
GNGPWALFIJJUJV-KBKYJPHKSA-N |
SMILES isomérico |
CC1=NN(C=C1/C=N/NC2=C3C(=NC=N2)N(N=N3)CC4=CC=CC=C4Cl)C5=CC=CC=C5 |
SMILES |
CC1=NN(C=C1C=NNC2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl)C5=CC=CC=C5 |
SMILES canónico |
CC1=NN(C=C1C=NNC2=C3C(=NC=N2)N(N=N3)CC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzoyl-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292650.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B292651.png)
![1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B292655.png)
![1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline](/img/structure/B292656.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)
![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)


![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)

![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)